N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide
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Overview
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzotriazole ring fused with a pyridine ring, and a fluorophenyl group attached to the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole ring through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves the coupling of the benzotriazole derivative with pyridine-3-carboxamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy]
Uniqueness
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide stands out due to its unique combination of a benzotriazole ring, a pyridine ring, and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12FN5O |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12FN5O/c19-13-3-6-15(7-4-13)24-22-16-8-5-14(10-17(16)23-24)21-18(25)12-2-1-9-20-11-12/h1-11H,(H,21,25) |
InChI Key |
RZAVBKBMPJGJQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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